molecular formula C9H8Cl2O3 B1459869 2,5-Dichloro-3-methylmandelic acid CAS No. 1806284-10-5

2,5-Dichloro-3-methylmandelic acid

Cat. No.: B1459869
CAS No.: 1806284-10-5
M. Wt: 235.06 g/mol
InChI Key: PUJNEDRNZGNIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-3-methylmandelic acid is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,5-dichloro-3-methylphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-4-2-5(10)3-6(7(4)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJNEDRNZGNIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-3-methylmandelic acid (DCMMA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the molecular formula C9H8Cl2O2. Its structure includes two chlorine atoms and a methyl group attached to the mandelic acid backbone, which contributes to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that DCMMA exhibits significant antimicrobial properties against a range of pathogens. A study indicated that DCMMA has a minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) at 0.0000064 µg/mL and Escherichia coli at 0.002 µg/mL . The following table summarizes the antimicrobial activity of DCMMA against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Methicillin-resistant S. aureus0.0000064
E. coli0.002
Staphylococcus epidermidis0.00009
Streptococcus pneumoniae0.0004
Enterococcus faecalis0.002

These findings suggest that DCMMA could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

DCMMA has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce cytotoxic effects on various cancer cell lines. For instance, it was found to exhibit significant activity against Taxol-resistant ovarian cancer cells with an IC50 value of 6×1011M6\times 10^{-11}M . The mechanism of action is believed to involve the disruption of DNA integrity, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive analysis was conducted on the efficacy of DCMMA against various pathogens in vitro. The study confirmed its potent antibacterial activity and suggested further exploration into its use as a therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Research : In another study focusing on cancer treatment, DCMMA was tested on multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . This positions DCMMA as a potential lead compound for developing novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-3-methylmandelic acid
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.